molecular formula C30H23N5O · HCl B1164597 NVP-BEZ235 (hydrochloride)

NVP-BEZ235 (hydrochloride)

Katalognummer B1164597
Molekulargewicht: 506
InChI-Schlüssel: VDZVGMJFBACERH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NVP-BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mTOR that is well tolerated, displays disease stasis when administered orally, and enhances the efficacy of other anticancer agents when used in in vivo combination studies. It inhibits PI3K isoforms and mutants with low nanomolar IC50 values, leading to growth arrest in the G1 phase. Through its effects on PI3K, NVP-BEZ235 inhibits VEGF-induced angiogenesis. By directly blocking cell growth and indirectly inhibiting angiogenesis, it has potential in both solid tumors and in metastatic melanoma therapy.

Wissenschaftliche Forschungsanwendungen

Radiosensitivity Enhancement in Glioma Stem Cells

NVP-BEZ235, a dual PI3K/mTOR inhibitor, has shown effectiveness in enhancing the radiosensitivity of glioma stem cells (GSCs). In vitro studies demonstrate that NVP-BEZ235 increases the radiation sensitivity of GSCs by activating autophagy, which is associated with increased apoptosis, cell-cycle arrest, and decreased DNA repair capacity (Wang et al., 2013).

Effects on Cervical Carcinoma

NVP-BEZ235 has been found to inhibit proliferation and invasion in cervical carcinoma cells. It specifically blocks dysfunctional PI3K/mTOR pathway activation, leading to G1 cell cycle arrest and apoptosis. It also shows potential in enhancing therapeutic responses when combined with cisplatin or carboplatin in cervical carcinoma cells (Xie et al., 2017).

Impact on Oral Cavity Squamous Cell Carcinoma

In oral cavity squamous cell carcinoma (OSCC), NVP-BEZ235 attenuated cell proliferation and migration. The drug inhibited OSCC-cell proliferation, migration, and invasion by directly deregulating the phosphorylation of p70S6K (Hsu et al., 2018).

Inhibition in Multiple Myeloma

NVP-BEZ235 inhibits growth and proliferation in multiple myeloma cells. The drug induces apoptosis, cell cycle arrest, and inhibits cell growth due to the suppression of myeloma cell proliferation (Baumann et al., 2009).

Role in Radiosensitization of Various Cancer Cell Lines

NVP-BEZ235 has been investigated for its potential to augment radiosensitization in various cancer cell lines. The drug has shown to increase in vivo radiation response and interfere with DNA damage repair after radiation (Cerniglia et al., 2012).

Inhibitory Effects in Sarcomas

NVP-BEZ235 has been evaluated for its effects in musculoskeletal tumors like osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma. The compound induces disease stasis by arresting cells in the G1 phase and enhances the efficacy of conventional cytotoxic agents like doxorubicin and vincristine (Manara et al., 2010).

Therapeutic Response in Breast Cancer Cells

In breast cancer cells, particularly those with HER2 amplification and PIK3CA mutation, NVP-BEZ235 induces selective cell death. The drug has been shown to be less effective in cells with PTEN loss of function or KRAS mutations (Brachmann et al., 2009).

Treatment of Osteosarcoma

NVP-BEZ235 has shown promise as a therapeutic agent in osteosarcoma. It inhibits osteosarcoma cell proliferation and improves the survival rate of mice with osteosarcoma, suggesting its potential as an adjuvant drug for bone sarcomas (Gobin et al., 2014).

Applications in Lung Cancer

Research indicates that NVP-BEZ235 combined with other drugs could be effective in treating lung cancer, particularly in EGFR and KRAS mutation subtypes (Chai & Xu, 2017).

Potential in Treating Thyroid Cancer

NVP-BEZ235 exhibits tumor-suppressing effects in thyroid cancer cell lines and in-vivo models. The antitumor effects were observed in cells with both mutant and wild type p53, with p21 upregulation playing a critical role (Ruan et al., 2020).

Enhancing Gastric Cancer Chemotherapy

NVP-BEZ235 augments the efficacy of fluorouracil in gastric cancer chemotherapy, inhibiting proliferation, migration, and inducing apoptosis of gastric cancer cells (Li et al., 2018).

Eigenschaften

Produktname

NVP-BEZ235 (hydrochloride)

Molekularformel

C30H23N5O · HCl

Molekulargewicht

506

InChI

InChI=1S/C30H23N5O.ClH/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;/h4-17H,1-3H3;1H

InChI-Schlüssel

VDZVGMJFBACERH-UHFFFAOYSA-N

SMILES

CN(C1=C(N2C3=CC=C(C(C)(C)C#N)C=C3)C4=CC(C5=CC(C=CC=C6)=C6N=C5)=CC=C4N=C1)C2=O.Cl

Synonyme

Dactolisib

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVP-BEZ235 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
NVP-BEZ235 (hydrochloride)
Reactant of Route 3
Reactant of Route 3
NVP-BEZ235 (hydrochloride)
Reactant of Route 4
Reactant of Route 4
NVP-BEZ235 (hydrochloride)
Reactant of Route 5
Reactant of Route 5
NVP-BEZ235 (hydrochloride)
Reactant of Route 6
Reactant of Route 6
NVP-BEZ235 (hydrochloride)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.